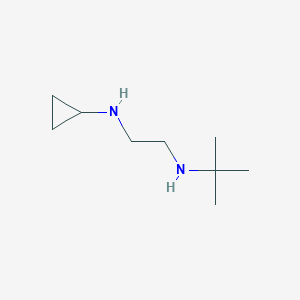

N-tert-Butyl-N'-cyclopropyl ethylenediamine

説明

科学的研究の応用

Coupling Reactions and Additives : 4-tert-Butylpyridine, a related compound, has shown beneficial effects when used as an additive in Ni(II)/Cr(II)-mediated coupling reactions. It promotes homogeneity, enhances reproducibility, and inhibits homo-coupling of vinyl iodides or triflates. Improved procedures using chelators for chromium ions have led to better mass recovery (Stamos et al., 1997).

Conformational Control in Bioactive Compounds : Cyclopropane rings, integral to the structure of certain N-tert-butyl compounds, are effective in restricting the conformation of biologically active compounds, thereby enhancing activity and facilitating the study of bioactive conformations. This principle has been applied in the design of conformationally restricted analogues of histamine, indicating the role of these structures in drug design and functional optimization (Kazuta et al., 2002).

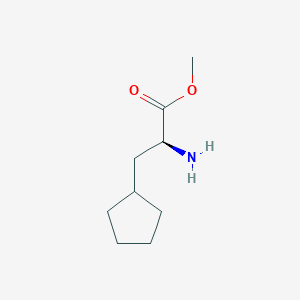

Synthesis of Versatile Intermediates : N-tert-Butanesulfinyl imines, closely related to the compound , are highly versatile intermediates for the asymmetric synthesis of amines. They serve as powerful chiral directing groups, are activated for the addition of various nucleophiles, and can be easily cleaved post-nucleophilic addition, indicating their broad applicability in synthesizing a range of enantioenriched amines (Ellman et al., 2002).

Radiolabeling for Diagnostic Purposes : N,N′-bis-[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N′-diacetic acid (HBED-CC), structurally related to the compound of interest, is predominantly used in radiolabeling with gallium-68. Its high stability and rapid labeling capabilities make it a crucial tool for diagnosing cancer stages in patients, specifically prostate cancer. The study also highlights an innovative method for synthesizing one of the commonly used HBED-CC derivatives, underscoring the compound's significance in medical diagnostics and the advancement of synthesis methods (Jerzyk et al., 2021).

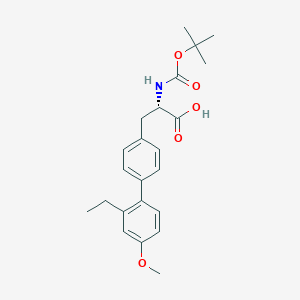

Pharmacokinetic Properties and Drug Development : The tert-butyl group, a motif in medicinal chemistry, significantly influences the pharmacokinetic properties of bioactive compounds, such as lipophilicity and metabolic stability. Studies involving drug analogs have documented the physicochemical data of compounds with tert-butyl groups, providing insights into their roles and alternative substituents in the drug discovery process (Westphal et al., 2015).

Formation of Complex Ligands in Metal Chemistry : Chelated cyclopentadienylcobalt(I) complexes with tert-butyl groups undergo reactions with cyclopropenes to form various complex ligands, demonstrating the compound's role in synthesizing intricate structures in organometallic chemistry (Foerstner et al., 1998).

特性

IUPAC Name |

N'-tert-butyl-N-cyclopropylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9(2,3)11-7-6-10-8-4-5-8/h8,10-11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFXZMAKBGEJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCNC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660023 | |

| Record name | N~1~-tert-Butyl-N~2~-cyclopropylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-Butyl-N'-cyclopropyl ethylenediamine | |

CAS RN |

886500-96-5 | |

| Record name | N~1~-tert-Butyl-N~2~-cyclopropylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

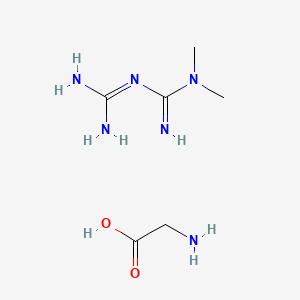

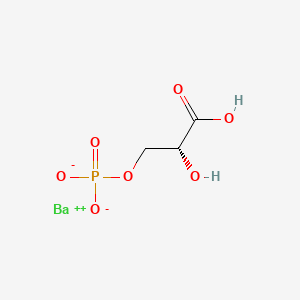

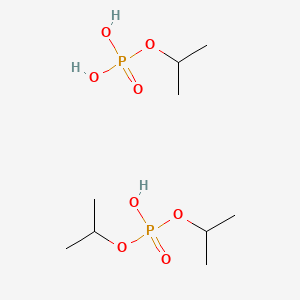

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B1498120.png)

![4'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B1498121.png)

![(6S,9S)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B1498122.png)

![1-O-[(1S,5R)-3,3,5-Trimethylcyclohexyl] 2-O-[(1R,5S)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate](/img/structure/B1498126.png)